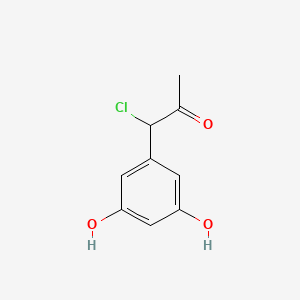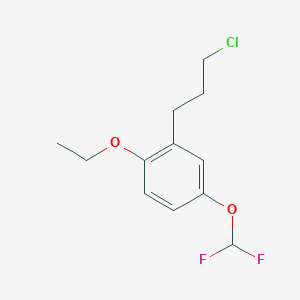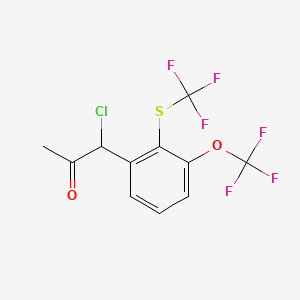
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2. This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a phenyl ring, along with a propanone backbone. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(2-methoxy-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure with a methoxy group instead of an ethoxy group.
1-Chloro-1-(2-ethoxy-4-(difluoromethyl)phenyl)propan-2-one: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)butan-2-one: Similar structure with a butanone backbone instead of a propanone backbone.
Uniqueness
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and suitable for various chemical transformations. The ethoxy group also contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H12ClF3O2 |
|---|---|
Peso molecular |
280.67 g/mol |
Nombre IUPAC |
1-chloro-1-[2-ethoxy-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-18-10-6-8(12(14,15)16)4-5-9(10)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
Clave InChI |
DUUVVPNSXIVKKP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(F)(F)F)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


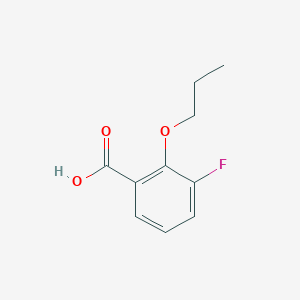
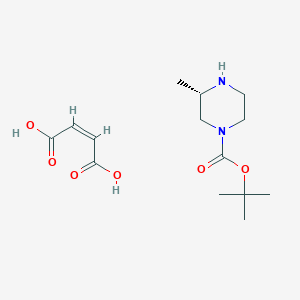
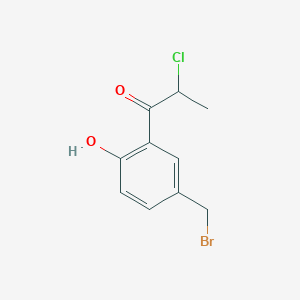
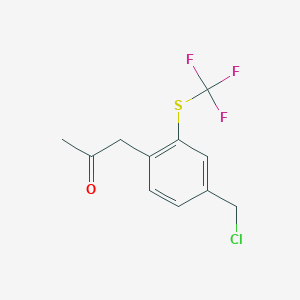
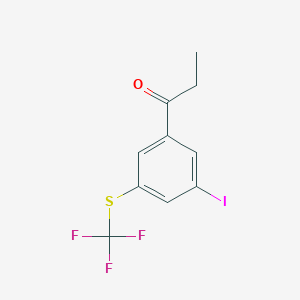

![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
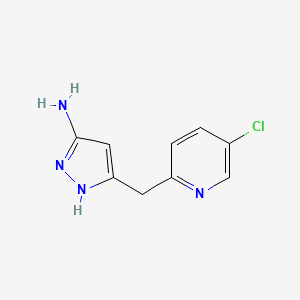

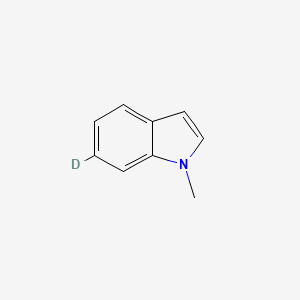
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)
